TEAD1 Inhibitory Potency: TEAD-IN-9 IC₅₀ vs. TM2 (pan-TEAD) and VT103 (TEAD1‑selective)
TEAD-IN-9 inhibits TEAD1 with an IC₅₀ of 0.29 μM [1]. In contrast, the pan‑TEAD reversible inhibitor TM2 displays IC₅₀ values of 156 nM for TEAD2 and 38 nM for TEAD4 [2], while the TEAD1‑selective inhibitor VT103 achieves an IC₅₀ of 1.02 nM in a YAP reporter assay [3]. This positions TEAD-IN-9 as a moderate‑potency TEAD1 inhibitor, offering a distinct potency window relative to ultra‑potent (VT103) or pan‑isoform (TM2) alternatives.
| Evidence Dimension | TEAD1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.29 μM (290 nM) |
| Comparator Or Baseline | TM2: TEAD2 156 nM, TEAD4 38 nM; VT103: 1.02 nM (YAP reporter) |
| Quantified Difference | TEAD-IN-9 is ~1.9‑fold less potent than TM2‑TEAD2, but ~7.6‑fold less potent than TM2‑TEAD4; VT103 is ~284‑fold more potent in reporter assay. |
| Conditions | Biochemical TEAD1 inhibition assay (TEAD-IN-9); TEAD2/TEAD4 auto‑palmitoylation (TM2); YAP‑luciferase reporter (VT103) |
Why This Matters
The distinct potency ranges allow researchers to select a tool compound that matches the desired degree of TEAD1 inhibition without overwhelming the system or triggering off‑target effects associated with higher‑affinity binders.
- [1] MedChemExpress. (n.d.). TEAD-IN-9 (compound 17) — TEAD1 inhibitor (IC₅₀ = 0.29 μM). View Source
- [2] TargetMol. (n.d.). TM2 TEAD inhibitor — reversible pan‑TEAD inhibitor (TEAD2 156 nM, TEAD4 38 nM). View Source
- [3] BioCompare. (n.d.). VT103 — TEAD1‑selective palmitoylation inhibitor (IC₅₀ = 1.02 nM in YAP reporter assay). View Source
